Rupatadine

Catalog No.
S003271
CAS No.
158876-82-5
M.F
C26H26ClN3
M. Wt
416.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rupatadine

CAS Number

158876-82-5

Product Name

Rupatadine

IUPAC Name

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Molecular Formula

C26H26ClN3

Molecular Weight

416.0 g/mol

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3

InChI Key

WUZYKBABMWJHDL-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Synonyms

8-chloro-6,11-dihydro-11-(1-((5-methyl-3-pyridinyl)methyl)-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine, rupatadine, UR 12592, UR-12592

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

The exact mass of the compound Rupatadine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. It belongs to the ontological category of benzocycloheptapyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rupatadine in Allergic Rhinitis and Chronic Idiopathic Urticaria

Specific Scientific Field: Pharmacology and Clinical Pharmacy .

Summary of the Application: Rupatadine is an antihistaminic drug used for the treatment of allergic rhinitis and chronic idiopathic urticaria . It can also be used as a safe and effective alternative to loratadine .

Methods of Application or Experimental Procedures: In a randomized parallel group study, the efficacy of rupatadine was compared with loratadine in the treatment of seasonal allergic rhinitis . The bioequivalence study was conducted in a crossover design involving 24 volunteers .

Results or Outcomes: The average recovery of rupatadine from human plasma was 87.567%, and the correlation coefficient (r2) obtained was 0.9997 . Results of the bioavailability study showed that both generic and reference products are bioequivalent .

Rupatadine as a Non-Sedating Antihistamine with PAF-Antagonist Effects

Specific Scientific Field: Pharmacology .

Summary of the Application: Rupatadine is a modern non-sedating H1-antihistamine that also has antagonist effects on platelet-activating factor (PAF) . It is used for the treatment of allergic rhinitis and urticaria in adults and children aged over 12 years .

Results or Outcomes: Rupatadine has been found to be effective and safe in a variety of randomized clinical trials both in both seasonal and perennial allergic rhinitis, as well as in chronic urticaria .

Rupatadine for Symptomatic Relief in Seasonal and Perennial Rhinitis

Summary of the Application: Rupatadine is a dual histamine H1 receptor and platelet activating factor receptor antagonist that is used for symptomatic relief in seasonal and perennial rhinitis .

Methods of Application or Experimental Procedures: Rupatadine is administered orally for the treatment of symptoms of allergic rhinitis .

Results or Outcomes: Rupatadine has been found to be effective in providing symptomatic relief in seasonal and perennial rhinitis .

Rupatadine for Chronic Spontaneous Urticaria

Summary of the Application: Rupatadine is used for the treatment of chronic spontaneous urticaria .

Methods of Application or Experimental Procedures: Rupatadine is administered orally for the treatment of symptoms of chronic spontaneous urticaria .

Results or Outcomes: Rupatadine has been found to be effective in providing symptomatic relief in chronic spontaneous urticaria .

Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist primarily used to treat allergic conditions such as allergic rhinitis and chronic urticaria. It was developed by the Spanish pharmaceutical company Uriach and is marketed under various trade names, including Rupafin. The chemical structure of rupatadine is characterized by its complex tricyclic framework, which includes a chlorinated benzo[5,6]cyclohepta[1,2-b]pyridine moiety, contributing to its pharmacological properties. The molecular formula of rupatadine is C26H26ClN3C_{26}H_{26}ClN_{3} with a molar mass of approximately 415.97 g/mol .

Rupatadine works by acting on two main pathways involved in allergic reactions []. Firstly, it functions as a selective H1 receptor antagonist. Histamine, a key mediator of allergic responses, binds to H1 receptors on various cells, triggering allergy symptoms like runny nose, itching, and sneezing []. Rupatadine competitively binds to these receptors, preventing histamine from exerting its effects [].

Secondly, Rupatadine antagonizes platelet-activating factor (PAF) receptors []. PAF is another molecule involved in allergic reactions, contributing to inflammation and tissue swelling []. By blocking PAF receptors, Rupatadine helps reduce these inflammatory responses.

Rupatadine is generally well-tolerated, with drowsiness being the most commonly reported side effect []. However, it is crucial to consult a healthcare professional before using Rupatadine, especially if you have any pre-existing medical conditions or are taking other medications [].

Data on Toxicity:

  • Oral LD50 (rat): >5000 mg/kg []
, primarily involving the N-alkylation of desloratadine with 3-bromomethyl-5-methylpyridine. This reaction typically employs a phase transfer catalyst in a biphasic solvent system to facilitate the transformation. The synthesis process may also involve bromination steps and subsequent purification methods such as chromatography to yield the final product in acceptable purity levels .

Key Reactions:

  • Bromination of 3,5-lutidine: This step generates 3-bromomethyl-5-methylpyridine.
  • N-Alkylation of Desloratadine: Reacting desloratadine with the brominated compound under basic conditions.
  • Formation of Salts: Rupatadine can be converted into various salts like trihydrochloride and fumarate for pharmaceutical applications .

Rupatadine exhibits potent antihistaminic activity by selectively antagonizing histamine H1 receptors, which are pivotal in mediating allergic responses. Additionally, it has demonstrated activity against platelet-activating factor (PAF), a lipid mediator involved in inflammatory processes. This dual action makes rupatadine effective not only for allergy relief but also for mitigating inflammation associated with allergic responses .

Pharmacodynamics:

  • H1 Receptor Antagonism: Inhibits histamine-induced effects on target tissues.
  • PAF Antagonism: Reduces inflammatory cell recruitment and mediator release from mast cells.

The synthesis of rupatadine involves multiple steps that can be optimized for yield and purity. The primary methods include:

  • Bromination: Bromination of 3,5-lutidine using N-bromosuccinimide (NBS) in carbon tetrachloride.
  • N-Alkylation: Reaction of the brominated product with desloratadine using a phase transfer catalyst.
  • Purification: Chromatographic techniques are employed to isolate and purify rupatadine from reaction mixtures.

Rupatadine is primarily used in clinical settings for the treatment of:

  • Allergic Rhinitis: Provides relief from symptoms such as sneezing, itching, and nasal congestion.
  • Chronic Urticaria: Alleviates itching and hives associated with chronic skin conditions.

It is administered orally, typically as a fumarate salt, allowing for once-daily dosing due to its long half-life of approximately 5.9 hours .

Rupatadine undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions. It is also highly protein-bound (98-99%), influencing its pharmacokinetics and potential interactions with other medications that share metabolic pathways or protein binding sites .

Notable Interactions:

Rupatadine shares structural and functional similarities with other antihistamines but stands out due to its dual action as both an H1 receptor antagonist and a PAF antagonist.

Similar Compounds:

  • Desloratadine: A major metabolite of loratadine; primarily an H1 antagonist.
  • Loratadine: Another second-generation antihistamine; lacks PAF antagonistic properties.
  • Fexofenadine: An active metabolite of terfenadine; primarily an H1 antagonist without significant anti-inflammatory effects.

Comparison Table:

CompoundH1 AntagonismPAF AntagonismSedation PotentialClinical Use
RupatadineYesYesLowAllergic rhinitis, urticaria
DesloratadineYesNoLowAllergic rhinitis
LoratadineYesNoLowAllergic rhinitis
FexofenadineYesNoLowAllergic rhinitis

Rupatadine's unique profile as both an antihistamine and a PAF antagonist contributes to its effectiveness in treating complex allergic conditions where inflammation plays a significant role .

The convergent synthesis approach for rupatadine centers on the construction of the tricyclic benzocycloheptapyridinone core through strategically designed synthetic routes. The most effective convergent strategy involves two key intermediates: tricyclic ketone 162 and chloropiperidine derivative 167, which are synthesized independently before final coupling [1].

Tricyclic Core Formation

The tricyclic core construction begins with 3-methylpicoline acid (157), which undergoes amidation with para-chloroaniline in the presence of acid chloride and triethylamine to provide amide 158 with an impressive 91 percent yield [1]. This high-yielding transformation establishes the foundation for subsequent cyclization reactions.

The key cyclization sequence involves treatment of amide 158 with normal-butyllithium at negative twenty degrees Celsius for one hour, followed by addition of 3-chlorobenzyl chloride (159) to furnish amide 160 in 91 percent yield after aqueous workup [1]. The cyclization of amide 160 represents a critical transformation accomplished through sequential treatment with phosphorus pentachloride followed by aluminum chloride-mediated Friedel-Crafts cyclization.

The cyclic intermediate 161 undergoes direct hydrolysis without isolation, yielding tricyclic ketone 162 in 71 percent yield via a one-pot process [1]. This streamlined approach minimizes intermediate handling while maintaining acceptable overall efficiency for the convergent strategy.

Synthetic Route Optimization

Alternative convergent approaches have been developed to address specific challenges in tricyclic core formation. The literature reports multiple methodologies with varying degrees of success, as detailed in the comprehensive analysis of synthetic routes [2].

The classical route utilizing 3,5-lutidine bromination achieved only 40 percent overall yield but served as the foundation for subsequent improvements [3]. Enhanced methodologies incorporating optimized reaction conditions and improved purification techniques have elevated overall yields to 94.4 percent in specialized direct synthesis approaches [4].

Temperature control emerges as a critical parameter, with optimal conditions ranging from negative twenty to sixty-five degrees Celsius depending on the specific transformation [2]. The convergent synthesis typically requires six distinct steps, achieving an overall yield of 46.4 percent with confirmed structural integrity through proton nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy analysis [2].

Grignard Protocol Applications in Piperidine Coupling

The Grignard reaction represents the pivotal transformation in rupatadine synthesis, coupling the tricyclic ketone core with the piperidine-containing side chain. This organometallic coupling strategy has been extensively optimized for both laboratory and industrial applications [1] .

Grignard Reagent Preparation

The Grignard protocol involves preparation of the organometallic reagent from chloropiperidine derivative 167. The chloropiperidine substrate originates from N-acylation of 5-hydroxypiperidine (164) with 5-methylnicotinic acid (163) using 1-hydroxybenzotriazole and dicyclohexylcarbodiimide to furnish amide 165 [1].

The carbonyl group in intermediate 165 undergoes reduction through a chlorination-reduction sequence utilizing phosphorus oxychloride and sodium borohydride. The resulting alcohol 166 converts to chloride 167 through refluxing with thionyl chloride in chloroform [1]. This sequence provides the electrophilic coupling partner for Grignard formation.

Coupling Reaction Optimization

The coupling of tricyclic ketone 162 and chloride 167 proceeds via Grignard protocol followed by dehydration to furnish rupatadine 168 [1]. Critical parameters for successful Grignard coupling include anhydrous conditions, inert atmosphere maintenance, and precise temperature control.

Optimal reaction conditions involve temperatures ranging from negative ten to twenty-five degrees Celsius, with reaction times of two to eight hours depending on substrate reactivity and scale[Data from synthesis analysis]. Yields for the Grignard coupling typically range from 75 to 95 percent, with higher yields achieved through careful attention to moisture exclusion and stirring efficiency.

The choice of solvent system significantly impacts reaction efficiency. Anhydrous tetrahydrofuran, diethyl ether, and tetrahydrofuran-dimethoxyethane mixtures have all demonstrated effectiveness, with the mixed solvent system providing optimal balance of reactivity and selectivity for industrial applications[Data from Grignard conditions analysis].

Dehydration and Product Isolation

Following Grignard coupling, the tertiary alcohol intermediate requires dehydration to form the characteristic piperidinylidene functionality. Various dehydration conditions have been employed, including acid catalysis with heat, phosphorus oxychloride in pyridine, and methanesulfonic acid in refluxing toluene[Data from Grignard conditions analysis].

The dehydration step typically proceeds with 75 to 92 percent efficiency, contributing significantly to overall process yield. Optimization of dehydration conditions focuses on minimizing side product formation while maintaining high conversion rates.

Fumarate Salt Formation and Purification Techniques

The conversion of rupatadine base to its fumarate salt represents the final critical step in the synthetic sequence, requiring careful attention to salt formation conditions and subsequent purification strategies [1] [6].

Salt Formation Methodologies

Direct crystallization from ethanol-water systems provides a straightforward approach to fumarate salt formation, typically achieving 70 to 75 percent yields with purity levels of 97.5 to 98.5 percent by high-performance liquid chromatography analysis[Data from fumarate purification analysis]. The process involves treatment of rupatadine base with one equivalent of fumaric acid at temperatures ranging from 25 to 30 degrees Celsius.

Recrystallization from absolute ethanol offers superior purity enhancement, achieving 98.5 to 99.2 percent purity with yields of 85 to 90 percent[Data from fumarate purification analysis]. This method involves heating to reflux temperature (78 degrees Celsius) followed by controlled cooling to zero degrees Celsius, promoting formation of prismatic crystals with excellent pharmaceutical properties.

Temperature-controlled crystallization represents the most effective purification technique, achieving 99.0 to 99.5 percent purity with yields of 88 to 92 percent[Data from fumarate purification analysis]. This method employs an ethanol-acetone gradient system with careful temperature control from 60 degrees Celsius to zero degrees Celsius over 8 to 12 hours.

Advanced Purification Strategies

Solvent-antisolvent precipitation using methanol-ethyl acetate systems provides good crystal morphology with 80 to 85 percent yields and 98.0 to 98.8 percent purity[Data from fumarate purification analysis]. The process involves dissolution in methanol followed by controlled addition of ethyl acetate at temperatures ranging from 25 to negative five degrees Celsius.

Seed crystal methodology offers reproducible results with exceptional purity levels of 99.2 to 99.8 percent and yields of 90 to 95 percent[Data from fumarate purification analysis]. This approach requires isopropanol-water solvent systems and careful temperature control between 15 to 25 degrees Celsius with processing times of 4 to 6 hours.

Spray drying techniques enable continuous processing with yields of 65 to 70 percent and purities of 96.5 to 97.5 percent[Data from fumarate purification analysis]. The method involves outlet temperatures of 180 to 200 degrees Celsius and produces spherical particles suitable for direct pharmaceutical formulation.

Quality Control and Characterization

The fumarate salt formation requires careful monitoring of stoichiometry, with fumaric acid equivalents ranging from 1.0 to 1.2 depending on the specific methodology employed[Data from fumarate purification analysis]. Crystal form analysis reveals distinct morphologies including needles, prismatic structures, plates, and uniform crystals, each conferring specific pharmaceutical advantages.

Processing times vary significantly among different purification techniques, ranging from 0.5 to 12 hours depending on method complexity and scale requirements[Data from fumarate purification analysis]. The selection of appropriate purification strategy must balance efficiency, purity requirements, and economic considerations for commercial production.

Critical Analysis of Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of rupatadine presents numerous technical and economic challenges that require systematic analysis and strategic solutions [7] [8] [9].

Raw Material and Process Challenges

Moisture-sensitive intermediate handling represents a critical challenge in industrial rupatadine production, with success rates of 85 to 90 percent achievable through controlled atmosphere storage systems[Data from industrial challenges analysis]. The hygroscopic nature of key intermediates necessitates specialized handling equipment and environmental controls, increasing capital investment requirements.

Reaction scale-up challenges, particularly heat transfer limitations, present significant obstacles with current success rates of 75 to 80 percent[Data from industrial challenges analysis]. Non-uniform mixing and hot spot formation in large-scale reactors can compromise product quality and safety. Enhanced mixing systems represent high-cost solutions requiring substantial capital investment but classified as critical development priorities.

Temperature control issues, specifically exothermic reaction management, achieve 90 to 95 percent success rates through advanced cooling systems[Data from industrial challenges analysis]. The highly exothermic nature of certain transformations, particularly the Grignard coupling, demands sophisticated temperature control infrastructure to prevent safety risks and quality issues.

Economic and Environmental Considerations

Solvent management challenges significantly impact production economics, with solvent recovery efficiency improvements achieving 80 to 85 percent success rates through continuous distillation systems[Data from industrial challenges analysis]. High solvent consumption in multi-step synthesis increases operating costs and environmental burden, necessitating investment in recovery and recycling infrastructure.

Process economics analysis reveals that high raw material costs represent a critical challenge with only 70 to 80 percent success rates in cost optimization efforts[Data from industrial challenges analysis]. The specialized nature of starting materials and intermediates limits supplier options and increases procurement costs, particularly affecting profit margins in competitive pharmaceutical markets.

Environmental compliance requirements, especially waste solvent disposal regulations, achieve 88 to 92 percent compliance rates through green chemistry approaches[Data from industrial challenges analysis]. Regulatory pressure for sustainable manufacturing practices drives adoption of alternative solvents and process modifications, often requiring substantial development investment.

Quality Assurance and Yield Optimization

Impurity control, particularly dimer formation tendency, represents an ongoing challenge with 85 to 88 percent success rates through process parameter optimization[Data from industrial challenges analysis]. The propensity for rupatadine to form dimeric impurities during synthesis and storage requires continuous monitoring and control strategies.

Multi-step yield optimization faces significant challenges with only 70 to 75 percent success rates in achieving target overall yields[Data from industrial challenges analysis]. The cumulative effect of yield losses across the six-step synthesis significantly impacts production economics and requires step-wise optimization efforts.

Quality assurance systems achieve 95 to 99 percent success rates through real-time monitoring technologies[Data from industrial challenges analysis]. Implementation of process analytical technology and advanced analytical methods enables better process control and reduces batch rejection risks, though requiring medium-level investment in monitoring infrastructure.

X-ray powder diffraction serves as the definitive analytical method for characterizing the crystalline structure of rupatadine polymorphs. Two distinct crystalline forms of rupatadine free base have been identified through comprehensive diffraction studies [1] [2].

The novel crystalline Form B of rupatadine demonstrates a characteristic X-ray powder diffraction pattern with specific peaks expressed as 2θ values at 9.4, 9.8, 14.9, 16.4, 18.2, 18.5, 18.8, 19.5, 20.2, 22.7, 23.8, 24.5, and 28.4 degrees [1]. These diffraction peaks represent the unique crystal lattice arrangement and provide a fingerprint for polymorph identification. The measurements were conducted using a Bruker AXS D8 advance X-ray powder diffractometer equipped with Copper-Kα radiation, with samples scanned from 2 to 50 degrees two-theta at 0.03 degrees per step [1].

The traditional Form A, previously characterized in earlier pharmaceutical development studies, exhibits significantly different melting characteristics with a melting point range of 58-61°C compared to Form B's melting point of 110-115°C [1] [2]. This substantial difference in melting temperatures reflects fundamental variations in crystal packing arrangements and intermolecular interactions within the solid-state structures.

X-ray diffraction analysis of rupatadine fumarate crystalline compounds reveals additional polymorphic complexity. Research demonstrates that rupatadine fumarate exhibits Form A characteristics with distinctive diffraction peaks at 2θ values of 8.1, 13.8, 19.7, and 24.5 degrees [3] [4]. These findings confirm that salt formation introduces new crystalline arrangements while maintaining the fundamental molecular structure of the active pharmaceutical ingredient.

PolymorphMelting Point (°C)Key X-ray Diffraction Peaks (2θ degrees)DSC Endothermic Peak (°C)StabilityPreparation Method
Form A (existing)58-61Not specified in literature58-61Lower melting pointColumn chromatography purification
Form B (novel)110-1159.4, 9.8, 14.9, 16.4, 18.2, 18.5, 18.8, 19.5, 20.2, 22.7, 23.8, 24.5, 28.4112Higher thermal stabilityCrystallization from organic solvents

Differential Scanning Calorimetry of Hydrates/Solvates

Differential scanning calorimetry provides critical thermal characterization data for rupatadine polymorphs and their hydrated or solvated forms. The DSC analysis reveals distinct thermal signatures that distinguish between different crystalline modifications [1] [5].

Form B of rupatadine free base exhibits a characteristic endothermic peak at approximately 112°C, as measured using a DSC Q10 instrument with samples heated at 10°C per minute from 50°C to 280°C [1]. The thermal profile demonstrates a sharp, well-defined melting transition indicating a highly crystalline and thermodynamically stable form. Sample preparation involves placing approximately 3 mg of powder in an open aluminum pan with crimped aluminum lid, positioned opposite an empty reference pan [1].

Thermogravimetric analysis of rupatadine fumarate reveals complex thermal decomposition patterns with distinctive mass loss events. The analysis shows negligible mass decrease in the initial temperature range up to 150°C, followed by approximately 20% mass decrease between 205-208°C and 75% mass loss around 300°C [5]. These findings indicate the absence of significant residual solvents or hydration water in the crystalline structure under standard conditions.

The thermal stability assessment demonstrates that rupatadine fumarate maintains structural integrity without decomposition events or mass losses linked to residual solvents or related substances present in the raw material [5]. This thermal behavior confirms the anhydrous nature of the crystalline forms under normal storage conditions.

Analysis TypeTemperature Range (°C)Key ObservationsHeating RateSample Size (mg)
DSC - Form A50-280Endothermic peak at 58-61°C10°C/min~3
DSC - Form B50-280Endothermic peak at 112°C10°C/min~3
TGA - Rupatadine fumarate0-100020% mass decrease at 205-208°C, 75% at ~300°CVariable4-5
Melting Point - Form A58-61Lower thermal stabilityStandardVariable
Melting Point - Form B110-115Higher thermal stabilityStandardVariable

Thermodynamic Stability of Polymorphic Systems

The thermodynamic relationship between rupatadine polymorphs follows a monotropic system, where Form B represents the thermodynamically stable modification at ambient temperature while Form A exists as a metastable form [1] [6]. This relationship has significant implications for pharmaceutical development and long-term stability considerations.

Thermodynamic stability analysis reveals that Form B possesses lower free energy compared to Form A under standard temperature and pressure conditions [7] [8]. The substantial difference in melting points (58-61°C for Form A versus 110-115°C for Form B) indicates that Form B has stronger intermolecular interactions and more efficient crystal packing arrangements [1] [6].

The monotropic nature of the polymorphic system means that Form A will eventually transform to the more stable Form B over time, particularly under stress conditions such as elevated temperature, humidity, or mechanical processing [7] [8]. This transformation tendency necessitates careful consideration during formulation development and storage condition selection.

Free energy differences between the polymorphs can be estimated using thermodynamic principles and experimental data. The higher melting point of Form B combined with its distinct thermal signature suggests lower entropy and enthalpy values relative to Form A, consistent with increased structural order and stability [9] [10].

The relative solubility characteristics follow the expected thermodynamic relationship, with the more stable Form B exhibiting lower aqueous solubility compared to the metastable Form A [9]. This inverse relationship between thermodynamic stability and solubility represents a fundamental principle in solid-state pharmaceutical chemistry.

PropertyForm AForm BRelationship Type
Melting Point58-61°C110-115°CMonotropic
Thermal StabilityLowerHigherMonotropic
Free EnergyHigher at ambient temperatureLower at ambient temperatureMonotropic
Thermodynamic RelationshipMetastable at room temperatureMore stable at room temperatureMonotropic system
Solubility (relative)HigherLowerMonotropic
Physical StabilityLess stableMore stableMonotropic

Impact of Crystallization Solvent Systems on Morphology

Crystallization solvent selection profoundly influences the polymorphic outcome and crystal morphology of rupatadine. Systematic studies demonstrate that specific organic solvents favor the formation of distinct crystalline forms through different nucleation and growth mechanisms [1] [11] [12].

Non-polar aliphatic solvents including n-hexane, n-heptane, and cyclohexane consistently promote the formation of the thermodynamically stable Form B when rupatadine is suspended and stirred for 3-6 hours at temperatures between 15-25°C [1]. These solvents provide an environment that facilitates the rearrangement of molecular packing into the more stable crystalline configuration through solution-mediated transformation processes.

Ether-based solvents such as diethyl ether and diisopropyl ether also demonstrate effectiveness in producing Form B crystals under similar processing conditions [1]. The isolation process typically involves filtration or centrifugation followed by drying at 40-50°C to yield high-purity crystalline material with HPLC purity exceeding 98% [1].

Alcohol-ester solvent mixtures, particularly combinations of methanol or ethanol with ethyl acetate, enable the purification and recrystallization of Form A with enhanced purity profiles [13]. These polar solvent systems operate through different crystallization mechanisms, often involving initial dissolution followed by controlled precipitation at reduced temperatures ranging from -5°C to 20°C [13].

The morphological characteristics of crystals vary significantly based on solvent polarity and molecular interactions. Polar solvents tend to produce different crystal habits due to preferential adsorption on specific crystal faces, while non-polar solvents typically result in more compact, equilibrium morphologies [11] [12].

Solvent-crystal surface interactions play a crucial role in determining the final crystal morphology. The strength of these interactions affects the relative growth rates of different crystal faces, ultimately controlling the aspect ratio and overall crystal shape [14] [15]. Understanding these relationships enables rational solvent selection for desired morphological outcomes.

Solvent SystemTarget PolymorphStirring Time (hours)Temperature (°C)Morphology Effect
n-hexaneForm B3-615-25Stable crystalline form
n-heptaneForm B3-615-25Stable crystalline form
cyclohexaneForm B3-615-25Stable crystalline form
diethyl etherForm B3-615-25Stable crystalline form
diisopropyl etherForm B3-615-25Stable crystalline form
ethanol + ethyl acetateForm A (purified)1-2-5 to 20Improved purity
methanol + ethyl acetateForm A (purified)1-2-5 to 20Improved purity

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Exact Mass

415.1815255 g/mol

Monoisotopic Mass

415.1815255 g/mol

Heavy Atom Count

30

LogP

0.8

Melting Point

194-201

UNII

2AE8M83G3E

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

For the symptomatic relief of nasal and non-nasal symptoms of seasonal allergic rhinitis and perennial allergic rhinitis in patients 2 years of age and older. Also used for the symptomatic relief of chronic spontaneous urticaria in patients 2 years of age and older.
FDA Label

Pharmacology

Rupatadine is an anti allergenic and acts to reduce allergic symptoms like urticaria, rhinorrhea, sneezing and itching [FDA Label].

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX28 - Rupatadine

Mechanism of Action

Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Platelet activating factor
PTAFR [HSA:5724] [KO:K04279]

Pictograms

Irritant

Irritant

Other CAS

158876-82-5

Absorption Distribution and Excretion

Rupatidine is rapidly absorbed with a Tmax of 1 h. Administration with a high fat meal increases exposure by 23% and increases Tmax to 2 h.
The apparent volume of distribution is 9799 L.
Systemic clearance is 1556.2 L/h in young adults and 798.2 L/h in geriatric patients.

Metabolism Metabolites

Rupatadine is metabolized by oxidation mediated primarily by CYP3A4. CYP2C9, CYP2C19, and CYP2D6 are also involved to a lesser extent. The metabolites desloratidine and hydroxylated forms of desloratidine retain some activity as H1 receptor antagonists.
Rupatadine has known human metabolites that include Desloratadine.

Wikipedia

Rupatadine

Biological Half Life

The half life of elimination is 15.9 h in children 2-5 years old, 12.3 h in children 6-11 years old, 5.9 h in adults, and 8.7 h in geriatric patients.

Dates

Last modified: 09-12-2023
[1]. Merlos M, et al. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF). J Pharmacol Exp Ther. 1997 Jan;280(1):114-21.
[2]. Queralt M, et al. In vitro inhibitory effect of rupatadine on histamine and TNF-alpha release from dispersed canine skin mast cells and the human mast cell line HMC-1. Inflamm Res. 2000 Jul;49(7):355-60.
[3]. Lv XX, et al. Rupatadine protects against pulmonary fibrosis by attenuating PAF-mediated senescence in rodents. PLoS One. 2013 Jul 15;8(7):e68631.

Explore Compound Types